molecular formula C7H12O3 B2537663 (2S)-2-(Oxolan-3-yl)propanoic acid CAS No. 2248216-70-6

(2S)-2-(Oxolan-3-yl)propanoic acid

Cat. No.: B2537663
CAS No.: 2248216-70-6
M. Wt: 144.17
InChI Key: MILXYGVGBFRIEW-ZBHICJROSA-N
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Description

(2S)-2-(Oxolan-3-yl)propanoic acid is a chiral carboxylic acid characterized by a tetrahydrofuran (oxolane) ring substituted at the 3-position of the propanoic acid backbone. The oxolan group introduces moderate polarity, which may influence solubility, metabolic stability, and hydrogen-bonding capacity compared to other propanoic acid derivatives.

Properties

IUPAC Name

(2S)-2-(oxolan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(7(8)9)6-2-3-10-4-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILXYGVGBFRIEW-ZBHICJROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Oxolan-3-yl)propanoic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where a chiral auxiliary or catalyst is used to induce the formation of the desired enantiomer. For example, the reaction of a chiral oxirane with a propanoic acid derivative under acidic or basic conditions can yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. These catalysts can be metal complexes or organocatalysts that promote the formation of the desired enantiomer with high selectivity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Oxolan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

(2S)-2-(Oxolan-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme catalysis and metabolic pathways due to its chiral nature.

    Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-(Oxolan-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The oxolane ring and the carboxylic acid group can form hydrogen bonds and other interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

The following analysis compares (2S)-2-(Oxolan-3-yl)propanoic acid to structurally related propanoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Aromatic Substituted Propanoic Acids

Example Compounds:
  • (2S)-2-(Naphthalen-2-yl)propanoic acid (Naproxen impurity)
  • (2S)-2-(5-Chloro-6-methoxy-naphthalen-2-yl)propanoic acid (5-Chloronaproxen)
  • (2S)-2-(Naphthalen-2-yloxy)propanoic acid
Feature This compound Aromatic Derivatives (e.g., Naproxen Impurities)
Substituent Oxolan-3-yl (cyclic ether) Naphthalenyl, halogenated naphthalenyl
Polarity Moderate (ether oxygen) Low (hydrophobic aromatic rings)
Solubility Likely higher in polar solvents Reduced due to bulky aromatic groups
Biological Role Underexplored Known as NSAID impurities; halogenation alters activity

Key Findings :

  • Aromatic substituents (e.g., naphthalenyl) enhance lipophilicity, reducing aqueous solubility but improving membrane permeability. Halogenation (Cl, Br) further modifies electronic properties and metabolic stability .
  • The oxolan group’s oxygen atom may confer better solubility in polar media compared to purely aromatic analogs, though this remains speculative without direct data.

Heterocyclic and Electron-Withdrawing Substituted Propanoic Acids

Example Compounds:
  • 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid (intermediate for isocoumarins)
  • (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(3-formylphenyl)-2-methylpropanoic acid
Feature This compound Heterocyclic Derivatives
Substituent Oxolan-3-yl Isoindolin-dione, formylphenyl
Electron Effects Mildly electron-donating (ether) Strongly electron-withdrawing (dioxoisoindolinyl)
Acidity (pKa) Expected ~4-5 (typical carboxylic) Likely lower due to electron-withdrawing groups
Applications Potential synthetic intermediate Antimicrobial agents, metal chelation

Key Findings :

  • Electron-withdrawing groups (e.g., isoindolin-dione) increase carboxylic acid acidity, enhancing reactivity in synthesis. The oxolan group’s electron-donating nature may reduce acidity slightly.
  • Heterocyclic derivatives are often intermediates for bioactive molecules (e.g., isocoumarins with antimicrobial properties) , whereas the oxolan analog’s applications remain unexplored.

Amino- and Hydroxy-Substituted Propanoic Acids

Example Compounds:
  • (2S,3R)-2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid (immunoproteasome inhibitor intermediate)
  • (2RS)-3-hydroxy-2-phenylpropanoic acid
Feature This compound Amino/Hydroxy Derivatives
Functional Groups Ether oxygen Amino, hydroxy, methoxyphenyl
Hydrogen Bonding Moderate (ether O) Strong (amino/hydroxy groups)
Stereochemical Impact (2S) configuration critical (2S,3R) configurations influence bioactivity

Key Findings :

  • Amino and hydroxy groups enhance hydrogen-bonding capacity, improving target binding in bioactive molecules (e.g., immunomodulators) .
  • Stereochemistry is crucial in both classes; for example, (2S,3R) configurations in amino-hydroxy derivatives are linked to anti-inflammatory efficacy .

Complex and Hybrid Derivatives

Example Compounds:
  • 1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphoserine (phospholipid analog)
  • (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid
Feature This compound Complex Hybrids
Structural Complexity Simple substituent Multi-functional (e.g., phospholipids, peptides)
Biological Relevance Undetermined Membrane components, enzyme substrates

Key Findings :

  • Hybrid derivatives (e.g., phospholipids, peptide conjugates) demonstrate how propanoic acid scaffolds integrate into larger bioactive systems. The oxolan derivative’s simplicity may limit such applications unless functionalized further.

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